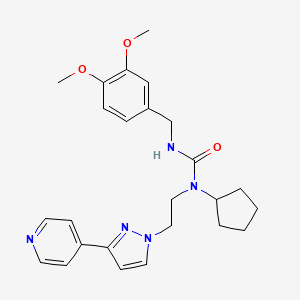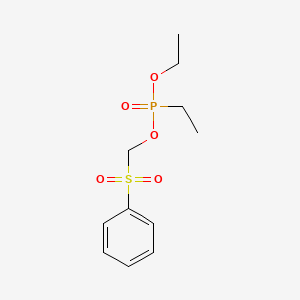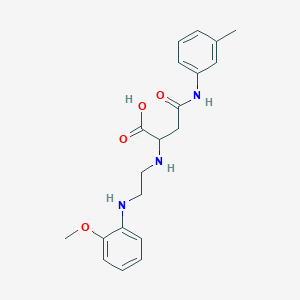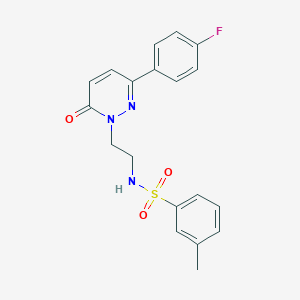
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Theoretical Studies
Compounds with pyrazole and pyridine moieties, similar to the compound , have been synthesized and characterized for their physical and chemical properties. For instance, a series of pyranopyrazoles were synthesized and characterized through UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data. Density Functional Theory calculations were performed to detail the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2012).
Process Research and Synthesis
Efficient synthesis methods for structurally complex compounds involving pyrazole and pyridine units have been developed. One study describes the large-scale synthesis of a PDE IV inhibitor, showcasing the methodology for synthesizing compounds with therapeutic potential, avoiding harsh conditions and environmental concerns (Urban et al., 2001).
Antioxidant Activity
Compounds bearing selenolo[2,3-b]pyridine derivatives, structurally related to the compound of interest, have shown significant antioxidant activity. These compounds were synthesized and evaluated, demonstrating the potential for therapeutic applications due to their reactive oxygen species (ROS) scavenging abilities (Zaki et al., 2017).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds containing sulfonamido moieties, related in structure to the targeted compound, have been synthesized and tested for their antibacterial activities. Some of these compounds exhibited high activity against various bacterial strains, highlighting their potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
Complexes derived from pyrazole and pyridine, akin to the compound , have been developed for the asymmetric transfer hydrogenation of ketones. These studies reveal the versatility of such compounds in catalysis, contributing to the development of new synthetic methodologies (Magubane et al., 2017).
properties
IUPAC Name |
1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-32-23-8-7-19(17-24(23)33-2)18-27-25(31)30(21-5-3-4-6-21)16-15-29-14-11-22(28-29)20-9-12-26-13-10-20/h7-14,17,21H,3-6,15-16,18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUJVPJRAWVCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2776278.png)
![5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2776282.png)



![6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2776290.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride](/img/structure/B2776294.png)
![4'-Borono-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2776295.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2776297.png)
![N-(2-(diethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2776298.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2776299.png)
![3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2776300.png)